molecular formula C8H5F3O4 B14074786 Methyl 2-oxo-6-(trifluoromethyl)-2H-pyran-4-carboxylate CAS No. 101640-70-4

Methyl 2-oxo-6-(trifluoromethyl)-2H-pyran-4-carboxylate

Cat. No.: B14074786
CAS No.: 101640-70-4
M. Wt: 222.12 g/mol
InChI Key: ADUKTRKDRHHBDB-UHFFFAOYSA-N
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Description

Methyl 2-oxo-6-(trifluoromethyl)-2H-pyran-4-carboxylate is an organic compound that belongs to the class of pyran derivatives This compound is characterized by the presence of a trifluoromethyl group, which imparts unique chemical and physical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-oxo-6-(trifluoromethyl)-2H-pyran-4-carboxylate typically involves the reaction of suitable starting materials under specific conditions. One common method involves the reaction of 6-trifluoromethyl-2H-pyran-4-carboxylic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-oxo-6-(trifluoromethyl)-2H-pyran-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and substituted pyran derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Methyl 2-oxo-6-(trifluoromethyl)-2H-pyran-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-oxo-6-(trifluoromethyl)-2H-pyran-4-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and proteins, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylate
  • Ethyl 2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylate
  • 6-trifluoromethyl-2H-pyran-4-carboxylic acid

Uniqueness

Methyl 2-oxo-6-(trifluoromethyl)-2H-pyran-4-carboxylate is unique due to its specific trifluoromethyl substitution, which imparts distinct chemical properties such as increased stability and reactivity. This makes it a valuable compound for various applications in scientific research and industry .

Properties

CAS No.

101640-70-4

Molecular Formula

C8H5F3O4

Molecular Weight

222.12 g/mol

IUPAC Name

methyl 2-oxo-6-(trifluoromethyl)pyran-4-carboxylate

InChI

InChI=1S/C8H5F3O4/c1-14-7(13)4-2-5(8(9,10)11)15-6(12)3-4/h2-3H,1H3

InChI Key

ADUKTRKDRHHBDB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=O)OC(=C1)C(F)(F)F

Origin of Product

United States

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